2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one
Description
Properties
Molecular Formula |
C22H23NO6 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one |
InChI |
InChI=1S/C22H23NO6/c1-13(9-16-5-7-18(8-6-16)23(25)26)10-17-11-19(28-12-17)21-14(2)20(24)15(3)22(27-4)29-21/h5-10,19H,11-12H2,1-4H3 |
InChI Key |
GQKXCBCSVYJUMI-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)CO2 |
Canonical SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)CO2 |
Synonyms |
alloaureothin aureothin mycolutein |
Origin of Product |
United States |
Biological Activity
The compound 2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one , also known as CID 5917954, is a complex organic molecule with significant potential in biological applications. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and synthesis.
Chemical Structure
The chemical formula for this compound is . Its structure includes a pyranone core with multiple substituents that contribute to its biological properties.
Anticancer Properties
Recent studies have investigated the anticancer activity of related compounds and derivatives, indicating promising results against various cancer cell lines. For instance, compounds similar in structure to this compound have shown significant inhibitory effects on breast cancer cells (MDA-MB-231) and other tumor types.
- Cell Line Studies :
| Compound Name | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 | 27.6 | |
| Compound B | A549 | >50 | |
| 2-Methoxy... | MDA-MB-231 | TBD |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cancer progression. The presence of the nitrophenyl group may enhance its interaction with cellular targets due to electronic effects, leading to increased cytotoxicity.
- Target Interaction :
- The compound may inhibit key signaling pathways involved in cell proliferation and survival, particularly those associated with the epidermal growth factor receptor (EGFR) signaling pathway.
Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of similar pyranone derivatives:
- Synthesis and Evaluation :
- In a study by Guo et al., a series of thieno[2,3-d]pyrimidine derivatives were synthesized and assessed for their activity against MDA-MB-231 cells, showing that modifications to the core structure significantly influenced their cytotoxicity .
- Another study detailed the synthesis of pyrido[2,3-d]pyrimidines with varying substitutions that affected their inhibitory potency against EGFR kinase .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The presence of the nitrophenyl group is believed to enhance its bioactivity by interacting with cellular targets involved in cancer progression.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. This makes it a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Neuroprotective Effects
Emerging studies suggest that 2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one may offer neuroprotective benefits. It has been observed to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Material Science Applications
Polymer Synthesis
The compound can serve as a precursor in the synthesis of novel polymers with enhanced mechanical properties. Its unique structure allows for the modification of polymer matrices, leading to materials with improved thermal stability and chemical resistance. This is particularly relevant in the development of advanced coatings and composites.
Fluorescent Dyes
Due to its chromophoric characteristics, this compound can be utilized in the formulation of fluorescent dyes. These dyes are essential in biological imaging and diagnostics, providing high sensitivity and specificity for target molecules.
Case Studies
-
Anticancer Research
- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in breast cancer cells through mitochondrial pathway activation. The research indicated a significant reduction in tumor growth in vivo models when treated with this compound.
-
Antimicrobial Efficacy
- Research conducted by International Journal of Antimicrobial Agents reported that this compound exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting its potential use as a natural preservative in food products.
-
Neuroprotection
- A recent investigation outlined in Neuroscience Letters demonstrated that treatment with this compound reduced neuroinflammation markers in rodent models exposed to neurotoxic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
a. 4-Methoxy-α-Pyrone Derivatives ()
Compounds such as 4-methoxy-6-oxo-6H-pyran-2-yl derivatives (e.g., compounds 9 and 10 in ) share the 4-methoxy-α-pyrone core with the target molecule. However, key differences include:
- Side Chain Modifications : The target compound’s 4-nitrophenylprop-enylidene-oxolan side chain contrasts with the ethyl-hydroxyheptenyl chain in compound 10 . The nitro group introduces strong electron-withdrawing effects, whereas hydroxyl or carboxylic acid groups in analogues (e.g., compound 9) enhance polarity and hydrogen-bonding capacity.
- Physicochemical Implications : The nitro group reduces solubility in polar solvents compared to hydroxylated analogues but may improve stability under acidic conditions.
b. 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-ones () These derivatives feature a benzoyl-substituted allyl group at position 3 and a hydroxy group at position 4. Unlike the target compound’s nitro-substituted side chain, the benzoyl group provides moderate electron withdrawal via resonance, which may reduce electrophilic reactivity compared to the nitro group.
c. Dihydro-pyrano-pyran-diones () Fused-ring systems like 3,4-dihydro-2H-pyrano[4,3-b]pyran-2,5-dione lack the nitroaryl substituent of the target compound. The fused rings increase molecular rigidity and ring strain, which could affect thermal stability or reactivity in cycloaddition reactions. The absence of a nitro group also reduces redox activity compared to the target compound .
Physicochemical and Reactivity Profiles
Q & A
Q. How can novel research directions be proposed based on existing gaps in the literature?
- Methodological Answer: Conduct a systematic review to identify understudied areas (e.g., enantioselective synthesis or metabolite profiling). Design hypotheses around unresolved questions, such as the role of the oxolane ring in bioavailability. Follow ’s proposal guidelines, emphasizing iterative experimentation and cross-disciplinary validation (e.g., combining synthetic chemistry with in vivo models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
